2-Amino-5-bromo-4-nitrobenzamide
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Overview
Description
2-Amino-5-bromo-4-nitrobenzamide is an organic compound with the molecular formula C7H6BrN3O3 It is a derivative of benzamide, characterized by the presence of amino, bromo, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-amino-4-nitrobenzoic acid, followed by amidation to introduce the benzamide group. The reaction conditions often include the use of bromine in glacial acetic acid for bromination and subsequent amidation using amine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and glacial acetic acid are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-5-bromo-4-amino-benzamide, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-5-bromo-4-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino and bromo groups facilitate binding to proteins and enzymes, modulating their activity. This compound can inhibit certain enzymes, leading to altered cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzoic acid: Similar structure but lacks the nitro group, leading to different chemical properties and reactivity.
2-Amino-4-bromo-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of the benzamide group.
2-Amino-3,5-dibromobenzaldehyde: Contains two bromo groups and an aldehyde group, leading to different reactivity and applications.
Uniqueness
2-Amino-5-bromo-4-nitrobenzamide is unique due to the combination of amino, bromo, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science. The presence of these functional groups allows for versatile chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C7H6BrN3O3 |
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Molecular Weight |
260.04 g/mol |
IUPAC Name |
2-amino-5-bromo-4-nitrobenzamide |
InChI |
InChI=1S/C7H6BrN3O3/c8-4-1-3(7(10)12)5(9)2-6(4)11(13)14/h1-2H,9H2,(H2,10,12) |
InChI Key |
VXZSVIYQIDAHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)[N+](=O)[O-])N)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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